REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[F:1][c:2]1[c:3]([C:10]([F:11])([F:12])[F:13])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[Na:14].[SH:15]([O-:16])=[O:17]>>[c:2]1([S:15](=[O:16])(=[O:17])[CH3:18])[c:3]([C:10]([F:11])([F:12])[F:13])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[SH][O-]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1ccc(C#N)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |